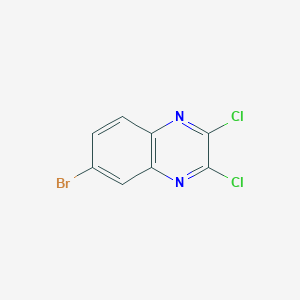

6-Bromo-2,3-dichloroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSGUHOTRLMJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549827 | |

| Record name | 6-Bromo-2,3-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108229-82-9 | |

| Record name | 6-Bromo-2,3-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinoxaline Scaffold

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dichloroquinoxaline

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The narrative emphasizes not just the procedural steps but the underlying chemical principles, safety imperatives, and field-proven insights to ensure a successful and reproducible synthesis.

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The title compound, this compound, is a particularly valuable intermediate. The two chlorine atoms at the 2 and 3 positions act as excellent leaving groups, enabling versatile functionalization through nucleophilic aromatic substitution (SNAr) reactions.[3] The bromine atom at the 6-position provides an additional, orthogonal handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic elaboration of complex molecular architectures. This guide details a robust and reliable two-step synthetic pathway from commercially available precursors.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages:

-

Cyclocondensation: Formation of the quinoxaline ring system by reacting 4-bromo-1,2-phenylenediamine with oxalic acid to yield the stable intermediate, 6-bromoquinoxaline-2,3(1H,4H)-dione.

-

Aromatic Chlorination: Conversion of the intermediate dione to the target this compound using a potent chlorinating agent such as phosphoryl chloride (POCl₃).

The entire workflow is summarized in the diagram below.

Caption: High-level overview of the two-step synthesis protocol.

Part 1: Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Principle and Mechanistic Insight

This step involves the classic condensation reaction between an o-diamine and a 1,2-dicarbonyl compound.[4] Here, 4-bromo-1,2-phenylenediamine reacts with oxalic acid. The reaction is typically catalyzed by an acid, which protonates a carbonyl oxygen of oxalic acid, increasing its electrophilicity. The amino groups of the phenylenediamine then act as nucleophiles, attacking the carbonyl carbons in a stepwise fashion. Subsequent dehydration and cyclization lead to the formation of the thermodynamically stable heterocyclic dione ring system.

Experimental Protocol: Cyclocondensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1.0 eq.), oxalic acid dihydrate (1.1 eq.), and 4 M aqueous hydrochloric acid.

-

Heating: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted oxalic acid and HCl, followed by a wash with a small amount of cold ethanol.

-

Drying: Dry the resulting solid, 6-bromoquinoxaline-2,3(1H,4H)-dione, under vacuum to obtain the pure intermediate, which can often be used in the next step without further purification.

Part 2: Chlorination to this compound

Principle and Reagent Causality

The conversion of the 6-bromoquinoxaline-2,3(1H,4H)-dione to the dichloro product is a critical step that transforms the stable amide-like structure into a highly reactive electrophile. The dione exists in a tautomeric equilibrium with its dihydroxy form. The chlorinating agent, phosphoryl chloride (POCl₃), reacts with this dihydroxy tautomer. The lone pair on an oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a good leaving group. A chloride ion, now free in solution, then acts as a nucleophile, attacking the carbon atom and displacing the phosphate group. This process occurs twice to yield the final 2,3-dichloro product.[5]

Critical Reagent Selection & Safety Mandates: Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is an extremely hazardous substance that demands rigorous safety protocols. It is the reagent of choice for its efficacy, but its risks cannot be understated.

-

Extreme Reactivity with Water: POCl₃ reacts violently with water and moisture, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[6][7][8] This reaction is highly exothermic and can cause a dangerous pressure buildup in a closed system. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Toxicity and Corrosivity: It is fatal if inhaled, causes severe skin burns, and leads to serious eye damage.[6][9] It is also a lachrymator.

-

Required Personal Protective Equipment (PPE): Work must be performed exclusively in a certified chemical fume hood.[8] Mandatory PPE includes:

-

Spill and Waste Management: Spills must be neutralized with an inert absorbent material like dry sand.[7] Do not use water.[9] All waste containing POCl₃ must be quenched carefully (e.g., by slow addition to a stirred, ice-cold solution of sodium bicarbonate) and disposed of as hazardous waste.

Caption: Detailed workflow for the chlorination and workup process.

Experimental Protocol: Chlorination

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser (topped with a nitrogen/argon inlet) and a thermometer, place the 6-bromoquinoxaline-2,3(1H,4H)-dione (1.0 eq.).

-

Reagent Addition: In a certified chemical fume hood, carefully add phosphoryl chloride (POCl₃, ~10-15 volumes) to the flask. POCl₃ serves as both the chlorinating agent and the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.

-

Workup - Step 1 (POCl₃ Removal): After cooling the mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be performed in the fume hood.

-

Workup - Step 2 (Quenching): Very slowly and cautiously, pour the concentrated reaction residue onto a large beaker of crushed ice with vigorous stirring. The residual POCl₃ will react exothermically with the ice/water. An off-white or pale yellow solid should precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash it with copious amounts of cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Data Presentation: Expected Results

The following table summarizes typical data for the compounds synthesized in this protocol. Actual results may vary based on reaction scale and specific conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) | Appearance |

| 6-Bromoquinoxaline-2,3(1H,4H)-dione | C₈H₅BrN₂O₂ | 241.05 | 85-95% | >300 °C | Off-white to yellow solid |

| This compound | C₈H₃BrCl₂N₂ | 277.94 | 80-92% | 155-159 °C | White to pale yellow solid |

Conclusion

This guide outlines a validated and robust two-step synthesis for this compound. The protocol is designed for reproducibility and scalability, with a strong emphasis on the mechanistic rationale and the critical safety procedures required when handling hazardous reagents like phosphoryl chloride. By adhering to this detailed methodology, researchers can confidently produce this versatile chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

- Sigma-Aldrich. Safety Data Sheet for Phosphoryl trichloride. URL: https://www.sigmaaldrich.com/US/en/sds/sial/261006[6]

- Fisher Scientific. Safety Data Sheet for Phosphoryl chloride. URL: https://www.fishersci.com/msds?productName=AC130980010[7]

- CAMEO Chemicals, NOAA. Phosphorus oxychloride datasheet. URL: https://cameochemicals.noaa.gov/chemical/1424[9]

- New Jersey Department of Health. Hazardous Substance Fact Sheet for Phosphorus Oxychloride. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1521.pdf[8]

- Uçar, S., Eşsiz, S., & Daştan, A. (2017). A study on the bromination of quinoxaline and its derivatives. Tetrahedron, 73(12), 1618-1632. URL: https://www.sciencedirect.com/science/article/pii/S004040201730164X

- Air Liquide. Safety Data Sheet for Phosphorus Oxychloride. URL: https://industrial.airliquide.com.

- Ayoub, A. M., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(14), 3238. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404456/[1]

- Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic Communications, 6(1), 23-29. URL: https://www.acgpubs.

- Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-28. URL: https://www.hindawi.com/journals/jchem/2013/623589/[4]

- ChemicalBook. 2,3-Dichloroquinoxaline synthesis. URL: https://www.chemicalbook.

- Abdel-Gawad, S. M., et al. (2018). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal, 2018, 5483925. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5892257/[12][13]

- PrepChem.com. Preparation of 4-bromo-o-phenylenediamine. URL: https://www.prepchem.com/synthesis-of-4-bromo-o-phenylenediamine/[14]

- Google Patents. Synthesis method for 4-bromo-o-phenylenediamine. CN103073435A. URL: https://patents.google.

- de Oliveira, C. S., et al. (2021). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 14(3), 102985. URL: https://www.sciencedirect.com/science/article/pii/S187853522030438X[3]

- Fadda, A. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6528. URL: https://www.mdpi.com/1420-3049/27/19/6528[2]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 6. opcw.org [opcw.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. nj.gov [nj.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. my.airliquide.com [my.airliquide.com]

A Comprehensive Technical Guide to the Synthesis of 6-bromo-2,3-dichloroquinoxaline from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway to 6-bromo-2,3-dichloroquinoxaline, a valuable scaffold in medicinal chemistry and materials science. This document, intended for an audience of researchers and drug development professionals, offers a detailed, two-step synthetic protocol starting from 4-bromo-1,2-phenylenediamine. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, discusses critical experimental parameters, and provides actionable insights for troubleshooting and optimization.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are prevalent in a wide array of biologically active molecules and functional materials. The substituted quinoxaline core is a key pharmacophore in drugs exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1] The introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline ring system can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making them attractive targets for drug discovery and development. This compound, in particular, serves as a versatile building block for further chemical elaboration through nucleophilic aromatic substitution reactions at the 2- and 3-positions.[2]

Overall Synthetic Strategy

The synthesis of this compound from 4-bromo-1,2-phenylenediamine is a two-step process. The first step involves a cyclocondensation reaction to form the quinoxaline-2,3-dione intermediate. The second step is a chlorination reaction that converts the dione to the desired dichloroquinoxaline.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 6-bromoquinoxaline-2,3(1H,4H)-dione

The foundational step in this synthesis is the cyclocondensation of an o-phenylenediamine derivative with an oxalic acid derivative.[3] This reaction forms the core quinoxaline-2,3-dione structure. While various methods exist, including conventional heating and microwave-assisted synthesis, this guide will detail a robust and widely applicable protocol using diethyl oxalate.[3][4]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino groups of the o-phenylenediamine on the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable quinoxaline-2,3-dione ring system. The reaction is typically acid-catalyzed to enhance the electrophilicity of the oxalate.[5]

Experimental Protocol

Materials:

-

4-bromo-1,2-phenylenediamine

-

Diethyl oxalate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in ethanol.

-

To this solution, add diethyl oxalate (1.2 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.[3][6]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure 6-bromoquinoxaline-2,3(1H,4H)-dione.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase the reaction time or consider using microwave-assisted synthesis to improve reaction kinetics.[3] |

| Purity of starting materials. | Ensure high-purity 4-bromo-1,2-phenylenediamine and diethyl oxalate are used. | |

| Product solubility. | The product may have some solubility in the reaction solvent, leading to losses during filtration. Minimize the amount of solvent used for washing. | |

| Side Product Formation | Impurities in starting materials. | Use purified starting materials. Benzimidazole derivatives can form from reaction with monocarboxylic acid impurities.[6] |

Part 2: Synthesis of this compound

The second and final step is the conversion of the 6-bromoquinoxaline-2,3(1H,4H)-dione intermediate to the target compound, this compound. This is achieved through a chlorination reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[7][8]

Reaction Mechanism

The reaction with phosphorus oxychloride proceeds via the conversion of the amide-like functional groups in the quinoxaline-2,3-dione to the corresponding chloro-substituted aromatic system. The exact mechanism is complex but involves the activation of the carbonyl oxygen atoms by POCl₃, followed by nucleophilic attack of chloride ions.

Experimental Protocol

Materials:

-

6-bromoquinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, carefully add 6-bromoquinoxaline-2,3(1H,4H)-dione (1.0 equivalent) to an excess of phosphorus oxychloride (typically 5-10 volumes).[7]

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours.[7][8] The reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool slightly.

-

Distill off the excess POCl₃ under vacuum.[7]

-

Caution: This step must be performed in a well-ventilated fume hood. Carefully and slowly pour the cooled reaction residue onto crushed ice or into ice-cold water with vigorous stirring.[7] This will quench the remaining POCl₃ and precipitate the product.

-

The solid product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration using a Büchner funnel.[7]

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Monitor by TLC until the starting material is consumed. |

| Reagent quality. | Use fresh, high-quality phosphorus oxychloride. | |

| Low Yield | Product loss during workup. | Be cautious during the quenching step to avoid product loss. Ensure complete precipitation before filtration. |

| Product Purity Issues | Incomplete removal of POCl₃. | Ensure thorough washing of the product with cold water. |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

-

4-bromo-1,2-phenylenediamine: Handle with care as it is a potential skin and eye irritant.

-

Diethyl oxalate: Flammable liquid and vapor. Causes serious eye irritation.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of this compound from 4-bromo-1,2-phenylenediamine is a reliable and reproducible two-step process. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers can efficiently produce this valuable intermediate for further synthetic applications in drug discovery and materials science. The key to a successful synthesis lies in the use of high-purity starting materials, careful monitoring of the reaction progress, and adherence to safe laboratory practices, particularly during the handling of corrosive and reactive reagents like phosphorus oxychloride.

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. ijrar.org [ijrar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Characterization of 6-bromo-2,3-dichloroquinoxaline

Abstract

This technical guide provides a comprehensive characterization of 6-bromo-2,3-dichloroquinoxaline (CAS No. 108229-82-9), a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. As a trifunctionalized scaffold, it offers a versatile platform for the synthesis of complex molecular architectures. This document details a robust synthesis protocol, provides an in-depth analysis of its structural and physicochemical properties through spectroscopic methods (NMR, FT-IR, and MS), and explores its chemical reactivity. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective application in complex synthetic workflows.

Introduction and Scientific Context

Quinoxaline and its derivatives are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents and functional materials.[1][2] The pyrazine ring fused to a benzene nucleus imparts a unique electronic profile, rendering the quinoxaline system an excellent scaffold for developing agents with antibacterial, antiviral, anticancer, and antitubercular properties.[1]

The subject of this guide, this compound, is a particularly valuable synthetic intermediate. The two chlorine atoms at the C2 and C3 positions are highly activated towards nucleophilic aromatic substitution (SNAr), allowing for sequential and selective functionalization.[2][3] The bromine atom at the C6 position provides an additional, orthogonal site for modification, typically via palladium-catalyzed cross-coupling reactions. This trifunctional nature allows for the controlled, three-dimensional elaboration of the molecular structure, making it a powerful building block for creating libraries of complex compounds for drug discovery and for designing novel organic electronic materials.

This guide provides the foundational knowledge required to synthesize, verify, and strategically utilize this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 108229-82-9 | |

| Molecular Formula | C₈H₃BrCl₂N₂ | [4] |

| Molecular Weight | 277.93 g/mol | |

| Appearance | Expected to be a solid | - |

| Boiling Point | 326.7°C at 760 mmHg (Predicted) | - |

| Density | 1.85 g/cm³ (Predicted) | - |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere | - |

Synthesis Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4-bromo-1,2-phenylenediamine. The causality behind this choice is the direct and high-yielding nature of the cyclocondensation to form the heterocyclic core, followed by a standard chlorination reaction.

Step 1: Synthesis of 6-bromoquinoxaline-2,3(1H,4H)-dione

This step involves the cyclocondensation of 4-bromo-1,2-phenylenediamine with oxalic acid. This is a classic and efficient method for forming the quinoxaline-dione core.[5]

-

Protocol:

-

In a 250 mL round-bottom flask, combine 4-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol) and oxalic acid dihydrate (7.4 g, 58.7 mmol, 1.1 eq).

-

Add 100 mL of 2 M hydrochloric acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) in an oil bath.

-

Maintain reflux for 3-4 hours, during which a precipitate will form. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate:hexane).

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

-

Dry the resulting solid under vacuum to yield 6-bromoquinoxaline-2,3(1H,4H)-dione as a stable solid.

-

Step 2: Chlorination to this compound

The intermediate dione is converted to the final product via chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it effectively replaces the hydroxyl groups of the tautomeric enol form with chlorine atoms. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the formation of the Vilsmeier reagent, which is the active chlorinating agent.[6]

-

Protocol:

-

Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a 100 mL round-bottom flask charged with 6-bromoquinoxaline-2,3(1H,4H)-dione (5.0 g, 20.7 mmol), add phosphorus oxychloride (30 mL, 322 mmol).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

-

Maintain reflux for 4-6 hours until the reaction is complete (monitored by TLC). The solution should become clear.

-

Allow the mixture to cool to room temperature and then carefully pour it, with vigorous stirring, onto 200 g of crushed ice in a large beaker. This step is highly exothermic and must be done slowly.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from ethanol or isopropanol to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectral properties can be reliably predicted based on the analysis of closely related quinoxaline analogs.[7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. For this compound, only three protons are present on the aromatic ring.

-

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) H-5 ~8.15 d (doublet) J ≈ 2.0 H-7 ~7.90 dd (doublet of doublets) J ≈ 9.0, 2.0 | H-8 | ~7.80 | d (doublet) | J ≈ 9.0 |

-

Interpretation:

-

The quinoxaline protons are deshielded due to the electron-withdrawing nature of the pyrazine ring and the halogens, hence their expected appearance in the 8.15-7.80 ppm region.

-

H-5: This proton is ortho to the bromine atom and experiences a small meta-coupling to H-7, appearing as a doublet.

-

H-7: This proton is coupled to both H-8 (ortho-coupling, large J value) and H-5 (meta-coupling, small J value), resulting in a doublet of doublets.

-

H-8: This proton is ortho to H-7, showing a large coupling constant, and appears as a doublet.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule, assuming no accidental signal overlap.

-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale C-2, C-3 ~145-150 Carbons bonded to both chlorine and nitrogen; highly deshielded. C-4a, C-8a ~140-142 Bridgehead carbons adjacent to the pyrazine ring. C-5, C-7, C-8 ~128-135 Aromatic CH carbons. | C-6 | ~120-125 | Carbon directly attached to bromine (ipso-carbon), shielded relative to CH. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Significance ~3100-3000 C-H stretch Aromatic C-H bonds. ~1610-1580 C=N stretch Characteristic of the pyrazine ring imine bonds.[9] ~1550, 1450 C=C stretch Aromatic ring skeletal vibrations.[10] ~1100-1000 C-Br stretch Carbon-bromine bond. ~850-750 C-Cl stretch Carbon-chlorine bonds. | ~900-800 | C-H bend | Out-of-plane bending for substituted benzene. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The presence of one bromine and two chlorine atoms creates a highly distinctive isotopic pattern for the molecular ion (M⁺).

-

Isotopic Abundances:

-

Expected Molecular Ion Cluster: The combination of one bromine and two chlorine atoms will result in a complex cluster of peaks for the molecular ion. The most intense peaks will be at M, M+2, M+4, and M+6.

-

M⁺: (C₈H₃⁷⁹Br³⁵Cl₂) - m/z = 275.8

-

M+2: (C₈H₃⁸¹Br³⁵Cl₂ and C₈H₃⁷⁹Br³⁵Cl³⁷Cl)

-

M+4: (C₈H₃⁷⁹Br³⁷Cl₂ and C₈H₃⁸¹Br³⁵Cl³⁷Cl)

-

M+6: (C₈H₃⁸¹Br³⁷Cl₂)

The precise calculation of the relative intensities is complex, but the overall pattern is an unambiguous fingerprint for the BrCl₂ composition. This isotopic signature is the most powerful piece of evidence from mass spectrometry for structure confirmation.[14]

-

Chemical Reactivity and Applications

The primary utility of this compound stems from its defined reactivity at three distinct positions.

Nucleophilic Aromatic Substitution (SNAr) at C2/C3

The electron-withdrawing pyrazine ring makes the C2 and C3 positions electron-deficient and thus highly susceptible to attack by nucleophiles. The chlorine atoms are excellent leaving groups in this context.[2]

-

Mechanism: This reaction proceeds via a Meisenheimer complex intermediate. The high reactivity allows for substitutions with a wide range of nucleophiles, including:

-

Selectivity: It is often possible to achieve selective monosubstitution by controlling the reaction stoichiometry (using ~1 equivalent of the nucleophile) and temperature, typically by running the reaction at or below room temperature. Disubstitution can be achieved by using an excess of the nucleophile and/or higher temperatures.[16]

Caption: Selective SNAr reactivity of this compound.

Cross-Coupling Reactions at C6

The C-Br bond at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity is orthogonal to the SNAr at C2/C3, meaning the conditions for one reaction type typically do not interfere with the other functional group. This allows for a powerful, stepwise synthetic strategy: first, perform SNAr reactions to build complexity at C2/C3, then use the C6-Br bond for further elaboration.[17]

Safety and Handling

-

Hazard Profile: Halogenated aromatic compounds should be handled with care as they are potentially toxic and irritant.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11]

Conclusion

This compound is a high-value, versatile building block for synthetic chemistry. Its well-defined physicochemical properties and predictable spectroscopic signatures allow for straightforward characterization and quality control. The true power of this molecule lies in its orthogonal reactivity, enabling selective SNAr and cross-coupling reactions. This guide provides the essential technical framework for researchers to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel pharmaceuticals and advanced materials.

References

- Uçar, S., Eşsiz, S., & Daştan, A. (2017). Bromination of quinoxaline (1) with NBS in AcOH or DMF. Tetrahedron, 73(12), 1618-1632.

- Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties Supplementary Information. Retrieved from RSC Publishing.

- Li, Y., Lou, Z., Li, H., & Fu, H. H. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. ResearchGate. (Demonstrates reactivity of dichloroquinoxalines with S-nucleophiles)

- Abdel-Rahman, A. A. H. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen.

- Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives.

- Wan, J. P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University. (Review of quinoxaline synthesis methods)

- Iankova, R., et al. (2021). Experimental and DFT Study on the Spectroscopic (FT-IR, UV-VIS, NMR) and NLO Properties of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. Retrieved from BenchChem.

- Beilstein Journal of Organic Chemistry. (2025). Search Results.

- Tureček, F. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PubMed Central.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Asati, V., et al. (2014).

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- Heravi, M. M., et al. (2020).

- viXra.org. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde.

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- Raj, S. A., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 10(4), 183-193.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT-Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(7), 3624-3639.

- He, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7416.

- da Silva, J. G., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(6), 826-848.

- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.

- PubChem. (n.d.). 6-Bromo-2,3-diphenylquinoxaline.

- ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.

- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- Blake, A. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.

- Jennings, C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Medicinal Chemistry, 51(22), 7359-7362.

- ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic Building Blocks for Pharmaceuticals (272) [myskinrecipes.com]

- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. vixra.org [vixra.org]

- 10. scialert.net [scialert.net]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-2,3-dichloroquinoxaline physical properties

An In-depth Technical Guide to 6-Bromo-2,3-dichloroquinoxaline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of functional organic molecules. Its unique electronic properties, stemming from the presence of a pyrazine ring fused to a benzene ring and substituted with electron-withdrawing chloro and bromo groups, make it a versatile scaffold. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities and applications in materials science. Within this family, this compound stands out as a highly functionalized building block. The presence of three halogen atoms at distinct positions offers multiple reactive sites for further chemical transformations, enabling the construction of complex molecular architectures. This document aims to provide an in-depth technical resource on the core physical properties, spectral characteristics, and chemical behavior of this compound, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrCl₂N₂ | [1] |

| Molecular Weight | 277.93 g/mol | [1] |

| CAS Number | 108229-82-9 | [1][2] |

| Physical State | Not explicitly stated, but related compounds are solids/powders. | [3] |

| Color | Not explicitly stated. | |

| Melting Point | No data available. | [2] |

| Boiling Point | 326.707°C at 760 mmHg | [2] |

| Flash Point | 151.393°C | [2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectrum : While the specific spectrum for this compound is available, detailed interpretation from the search results is limited[4]. Generally, for quinoxaline structures, the aromatic protons will appear in the downfield region of the spectrum[5].

-

¹³C NMR Spectrum : The carbon spectrum would provide insights into the electronic environment of each carbon atom in the molecule[5].

-

Mass Spectrometry (MS) : Mass spectrometry data would confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing bromine and chlorine atoms[5].

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations[5].

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, its synthesis can be inferred from general methods for preparing substituted quinoxalines. A plausible synthetic route would involve the cyclization of a substituted o-phenylenediamine followed by chlorination.

The reactivity of this compound is dominated by the two chloro-substituents at the 2 and 3 positions of the quinoxaline ring. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of various functional groups, including amines, alcohols, and thiols, providing a facile entry into a diverse range of derivatives[6][7]. The bromine atom at the 6-position is less reactive towards SNAr but can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling further molecular diversification.

Caption: Applications of this compound as a synthetic intermediate.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following information is derived from available Material Safety Data Sheets (MSDS).

| Hazard Class | Precautionary Statements |

| Acute Toxicity | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. |

| Skin Corrosion/Irritation | Wear suitable protective clothing. |

| Serious Eye Damage/Irritation | Wear tightly fitting safety goggles. |

| Respiratory or Skin Sensitization | Handle in a well-ventilated place. |

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[2]

-

Skin Protection: Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[2]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[2]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of a diverse array of complex organic molecules. A thorough understanding of its physical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to aid scientists in harnessing the synthetic potential of this important building block.

References

- Electronic Supporting Information (ESI) - The Royal Society of Chemistry.

- MSDS of this compound - Capot Chemical. (2010, December 26).

- 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem - NIH.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. (2025, April 3).

- 6-Bromo-2,3-diphenylquinoxaline | C20H13BrN2 | CID 6617543 - PubChem.

- This compound - AbacipharmTech-Global Chemical supplier.

- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate.

- 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry.

- 2,3-Dibromoquinoxaline | C8H4Br2N2 | CID 625637 - PubChem.

- 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem - NIH.

- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF - ResearchGate. (2025, October 19).

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.

- 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem.

- Quinoxaline | C8H6N2 | CID 7045 - PubChem - NIH.

- Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed.

- 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem.

Sources

- 1. capotchem.com [capotchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 6-ブロモキノキサリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(108229-82-9) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to 6-Bromo-2,3-dichloroquinoxaline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2,3-dichloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis, reactivity, and known biological applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

CAS Number: 108229-82-9[1]

Molecular Formula: C₈H₃BrCl₂N₂

Molecular Weight: 277.93 g/mol

Appearance: White to off-white solid[2]

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 125.0 to 129.0 °C | Awaiting definitive experimental data; this is a predicted value. |

| Boiling Point | 326.707 °C at 760 mmHg | [3] |

| Density | 1.852 g/cm³ | [3] |

| Solubility | No quantitative data is readily available. Qualitatively, it is expected to be soluble in polar aprotic solvents like DMF and DMSO, and chlorinated solvents, with limited solubility in alcohols and insolubility in water. | Inferred from related structures. |

Synthesis of this compound

The synthesis of this compound typically proceeds through a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a suitable 1,2-dicarbonyl compound, followed by chlorination. A common and efficient method involves the reaction with oxalic acid to form the corresponding quinoxaline-2,3-dione, which is then chlorinated.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-1,2-phenylenediamine (1 equivalent) in a 4N aqueous solution of hydrochloric acid.

-

Addition of Reagent: To this suspension, add a solution of oxalic acid (1.1 equivalents) in water.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and acid, and then dried under vacuum to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the dried 6-bromo-1,4-dihydroquinoxaline-2,3-dione from the previous step in a round-bottom flask equipped with a reflux condenser. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for 3-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the two chlorine atoms on the pyrazine ring, which are highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the nitrogen atoms in the quinoxaline core activates the C2 and C3 positions for nucleophilic attack.[4] The bromine atom at the C6 position is less reactive towards SNAr but is amenable to palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms can be substituted sequentially, allowing for the synthesis of unsymmetrically substituted quinoxalines. The first substitution typically occurs more readily than the second. Common nucleophiles include amines, thiols, and alcohols.[5]

General Protocol for Monosubstitution with an Amine:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF in a round-bottom flask.

-

Nucleophile Addition: Add the desired amine (1-1.2 equivalents) and a base such as triethylamine or potassium carbonate (1.5-2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the C6 position provides a handle for C-C bond formation via Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Quinoxaline derivatives are a well-established class of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5] The this compound scaffold serves as a versatile starting material for the synthesis of novel therapeutic agents.

Anticancer Activity and Kinase Inhibition

The quinoxaline core is a "privileged structure" in the design of kinase inhibitors. Derivatives of quinoxaline have been shown to target a variety of kinases that are implicated in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[8] The introduction of a bromine atom at the 6-position can enhance the binding affinity and selectivity of these inhibitors.

While specific IC₅₀ values for this compound itself are not widely reported, derivatives of 6-bromo-quinazolines (a related heterocyclic system) have demonstrated significant cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer), with some compounds showing greater potency than the established drug Erlotinib.[8] These compounds are thought to exert their effects through the inhibition of EGFR.[2]

Potential Signaling Pathways

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The primary targets are often receptor tyrosine kinases (RTKs) at the beginning of these cascades.

Caption: Potential signaling pathways targeted by 6-bromoquinoxaline derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its rich reactivity, stemming from the strategically placed chloro and bromo substituents, allows for the creation of diverse molecular architectures. The demonstrated and potential biological activities of its derivatives, especially in the realm of anticancer research and kinase inhibition, underscore its importance for further investigation in medicinal chemistry. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health.

- AbacipharmTech. (n.d.). This compound.

- Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. (n.d.). ASPET Journals.

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). National Institutes of Health.

- IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal.

- SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. (2004). TEB E-Kütüphane.

- The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). National Institutes of Health.

- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate.

- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (n.d.). MDPI.

- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). National Institutes of Health.

- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Scientific & Academic Publishing.

- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.

- Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.

- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.

- 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (n.d.). ScienceDirect.

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Institutes of Health.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 3. 6-Bromo-2,4-dichloroquinazoline, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 6-bromo-2,3-dichloroquinoxaline

An In-Depth Technical Guide to 6-bromo-2,3-dichloroquinoxaline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, commercial availability, and critical considerations for procurement. Furthermore, it offers insights into a representative synthetic pathway, standard analytical quality control procedures, and essential safety and handling protocols based on current regulatory data. The guide concludes by exploring the compound's applications as a versatile building block for developing novel therapeutic agents and functional materials, serving as an essential resource for scientists and professionals in the field.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 108229-82-9) is a halogenated quinoxaline derivative that has emerged as a strategically important scaffold in medicinal chemistry.[1] The quinoxaline core is a "privileged structure," frequently found in compounds with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The specific substitution pattern of this molecule—two reactive chlorine atoms at the 2 and 3 positions and a bromine atom on the benzene ring—offers synthetic chemists a versatile platform for sequential and site-selective modifications.

The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups (e.g., amines, thiols, alcohols). The bromo-substituent provides an additional, orthogonal handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This trifunctional nature makes this compound an invaluable starting material for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical is paramount for its effective use in research and development. The key physicochemical data for this compound are summarized below. These specifications are typical and may vary slightly between suppliers.

| Property | Value | Reference |

| CAS Number | 108229-82-9 | [3][4] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [4][5] |

| Molecular Weight | 277.93 g/mol | [4][5] |

| Appearance | Typically an off-white to light yellow or beige solid/powder | |

| Melting Point | 96-98 °C | [6] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |

| SMILES | C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)Br | |

| InChIKey | Not readily available in search results. |

Commercial Availability and Strategic Procurement

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research needs and larger, semi-bulk requirements. It is typically offered at purities of 97% or higher, which is suitable for most synthetic applications. When procuring this reagent, researchers should consider not only the price but also the supplier's quality control documentation (e.g., Certificate of Analysis with NMR and HPLC data), available pack sizes, and lead times.

| Supplier | Typical Purity | Common Pack Sizes | Notes |

| AbacipharmTech | ≥97% | 250mg, 1g | Provides pricing for small research quantities.[3] |

| Aladdin | ≥97% | 50mg, 250mg | Offers small-scale quantities for initial studies.[7] |

| ChemicalBook | Varies | Varies | A directory platform listing numerous suppliers, primarily from China and India.[4][8] |

| BLD Pharm | ≥97% | Inquire | Lists the product and CAS number.[9] |

| Matrix Scientific | ≥97% | Inquire | Lists related quinoxaline structures, suggesting a portfolio in this area.[10] |

For larger-scale development projects, it is advisable to contact suppliers directly to inquire about bulk pricing, lot-to-lot consistency, and the possibility of custom specifications.

Synthesis and Manufacturing Overview

While large-scale industrial synthesis routes are proprietary, a common and well-established laboratory-scale approach to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route starts from 4-bromo-1,2-phenylenediamine and oxalic acid, followed by chlorination.

Causality of Experimental Choices:

-

Step 1 (Condensation): The reaction between 4-bromo-1,2-phenylenediamine and oxalic acid forms the core quinoxaline ring system. The acidic conditions facilitate the initial imine formation, followed by cyclization and dehydration to yield the aromatic quinoxaline-dione intermediate.

-

Step 2 (Chlorination): The resulting 6-bromoquinoxaline-2,3-dione is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. This step converts the hydroxyl groups (in the tautomeric dione form) into the more reactive chloro groups, yielding the final product. The use of a strong chlorinating agent is necessary to overcome the relative stability of the amide-like dione intermediate.

Caption: Simplified synthetic pathway for this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is a critical step before its use in any experiment. A robust quality control (QC) workflow is essential for validating incoming material from commercial suppliers.

Key Analytical Techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the structure by showing the characteristic signals for the aromatic protons on the quinoxaline ring. The integration and splitting patterns must match the expected structure. ChemicalBook provides access to reference ¹H NMR spectra.[11]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule, confirming the presence of the correct number and type of carbon atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (277.93 g/mol ) and its characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[5]

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products. Purity is typically reported as a percentage based on the area of the main peak.

-

Melting Point Analysis: A sharp melting point range close to the literature value (96-98 °C) is a good indicator of high purity.[6]

Caption: Standard quality control workflow for incoming chemical reagents.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound. Information is derived from multiple Safety Data Sheets (SDS).[5][12][13]

Hazard Identification:

-

Acute Toxicity: May be harmful or toxic if swallowed.[12]

-

Skin Irritation: Causes skin irritation.[12]

-

Eye Damage: Causes serious eye irritation or damage.[12]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling Procedures (Self-Validating System):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.[12]

-

Store away from incompatible materials such as strong oxidizing agents.[14]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate. The differential reactivity of its halogen substituents allows for a programmed, step-wise elaboration into more complex target molecules.

-

Scaffold for Bioactive Molecules: The quinoxaline nucleus is a core component of numerous compounds with demonstrated pharmacological activity. By using this compound as a starting point, chemists can synthesize novel derivatives to explore structure-activity relationships (SAR) for various therapeutic targets.[1][2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine ring and the two nitrogen atoms activates the chlorine atoms at positions 2 and 3 towards SNAr. This allows for the facile introduction of N-, O-, and S-nucleophiles, which are common functional groups in drug molecules. Reaction conditions can often be tuned to achieve selective monosubstitution or controlled disubstitution.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at position 6 is less reactive towards SNAr but is an ideal handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the formation of carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity and allowing for the exploration of diverse chemical space.

-

Development of Novel Antibiotics: The quinoxaline scaffold is present in marketed antibiotics like Echinomycin.[15] Research into new derivatives, starting from intermediates like this compound, is an active area aimed at combating antimicrobial resistance.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical and pharmaceutical research. Its trifunctional nature provides a robust platform for the synthesis of complex molecules through sequential, site-selective functionalization. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for its effective application. By leveraging this versatile intermediate, researchers and drug development professionals can accelerate the discovery and development of novel compounds with significant therapeutic potential.

References

- Title: this compound Source: AbacipharmTech URL:[Link]

- Title: Electronic Supporting Information (ESI) Source: The Royal Society of Chemistry URL:[Link]

- Title: MSDS of this compound Source: Capot Chemical URL:[Link]

- Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central (PMC) URL:[Link]

- Title: AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY Source: RASĀYAN Journal of Chemistry URL:[Link]

- Title: 6-Bromo-2,3-diphenylquinoxaline Source: PubChem URL:[Link]

- Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL:[Link]

- Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL:[Link]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. rsc.org [rsc.org]

- 7. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 8. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. 108229-82-9|this compound|BLD Pharm [bldpharm.com]

- 10. 2411639-55-7 Cas No. | 6-Bromo-2,3-dichloro-5-fluoroquinoxaline | Matrix Scientific [matrixscientific.com]

- 11. This compound(108229-82-9) 1H NMR [m.chemicalbook.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. Bot Verification [rasayanjournal.co.in]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 6-bromo-2,3-dichloroquinoxaline

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 108229-82-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from material safety data sheets (MSDS), toxicological information, and established laboratory practices. The causality behind each recommendation is explained to foster a deep understanding of the risks and mitigation strategies associated with this halogenated heterocyclic compound.

This compound is a complex halogenated heterocyclic compound, a class of molecules widely used as synthetic intermediates in medicinal chemistry and materials science.[1] Understanding its fundamental properties is the first step toward safe handling.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 108229-82-9 | [2][3] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [2] |

| Molecular Weight | 277.93 g/mol | [2] |

| Boiling Point | 326.707°C at 760 mmHg | [4] |

| Appearance | Solid (often beige or off-white) |[5] |

Note: The physical and toxicological properties of this specific compound have not been exhaustively investigated.[6] Therefore, a conservative approach, treating it with the caution afforded to its more well-studied structural analogues like 2,3-dichloroquinoxaline, is imperative.[5][7]

Hazard Identification and Toxicological Profile

The primary risks associated with this compound stem from its presumed acute toxicity and irritant properties, based on data from its own safety data sheets and those of close structural analogues.[5][7]

Table 2: GHS Hazard Classification Summary

| Hazard Category | Classification | Hazard Statement |

|---|---|---|

| Acute Oral Toxicity | Category 3 (Analogue Data) | H301: Toxic if swallowed[5][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][8][9] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[5][8][9] |

| Specific Target Organ Toxicity | Category 3 (Single Exposure) | H335: May cause respiratory irritation[5][8] |

The chemical structure, featuring multiple halogen substituents on an aromatic heterocyclic core, suggests that inhalation of dust or direct contact can pose significant health risks.[5][8] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[2] It is not currently classified as a carcinogen by IARC, NTP, or OSHA.[2][6]

Causality of Hazards

-

Irritation: Halogenated aromatic compounds can react with moisture on the skin, eyes, and respiratory tract to form irritating acidic byproducts, leading to inflammation and discomfort.

-

Toxicity: The precise mechanism of toxicity is not fully elucidated, but it is prudent to assume that, like many halogenated organics, it can interfere with cellular processes upon absorption. The "Toxic if swallowed" classification necessitates stringent measures to prevent ingestion.[5][10]

Exposure Controls and Personal Protective Equipment (PPE)